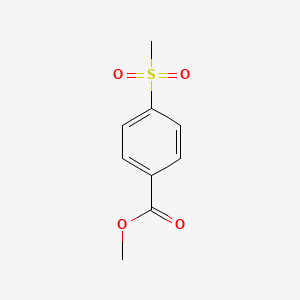

Methyl 4-(methylsulfonyl)benzoate

Übersicht

Beschreibung

Methyl 4-(methylsulfonyl)benzoate is a chemical compound with the molecular formula C9H10O5S . It has a molecular weight of 230.24 .

Synthesis Analysis

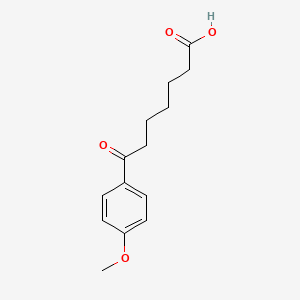

The synthesis of Methyl 4-(methylsulfonyl)benzoate can be achieved through various methods. One approach involves the use of readily available 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol, yielding 2-methoxy-4-(methylsulfanyl)benzoic acid in total yields of 17% and 37% respectively . Another method involves a multi-step reaction with hydrazine and acetic acid in methanol .Molecular Structure Analysis

The molecular structure of Methyl 4-(methylsulfonyl)benzoate can be represented by the InChI code: 1S/C9H10O5S/c1-13-9(10)7-3-5-8(6-4-7)15(11,12)14-2/h3-6H,1-2H3 .Chemical Reactions Analysis

Esters like Methyl 4-(methylsulfonyl)benzoate can undergo various chemical reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be converted to amides via an aminolysis reaction . Esters can undergo trans-esterification reactions to form different esters . They can also be reduced to form alcohols or aldehydes depending on the reducing agent .Wissenschaftliche Forschungsanwendungen

Synthesis and Industrial Production

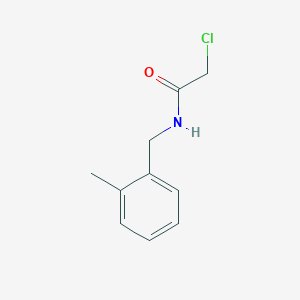

- Methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, an intermediate of Tianeptine, demonstrates the importance of Methyl 4-(methylsulfonyl)benzoate in pharmaceutical synthesis. The process involves several chemical reactions including diazotization, Sandmeyer reaction, and methylation, highlighting the compound's role in complex chemical syntheses (Yang Jian-she, 2009).

Chemical Properties and Acaricide Application

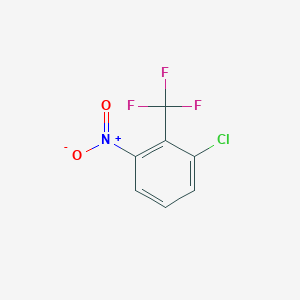

- The compound's variant, Methyl 5-chloro-2-{[(trifluoromethyl)sulfonyl]amino}benzoate, known as amidoflumet, serves as a novel acaricide. Its molecular orientation, specifically the coplanar arrangement of sulfonamide H atom and carbonyl O atom, is crucial for its effectiveness (Masaharu Kimura, S. Hourai, 2005).

Process Optimization in Pharmaceutical Intermediates

- The optimization of reaction conditions for the synthesis of related compounds, such as Methyl 2-methoxy-5-aminosulfonyl benzoate, an intermediate of sulpiride, illustrates the industrial relevance of Methyl 4-(methylsulfonyl)benzoate derivatives in pharmaceutical manufacturing (W. Xu, C. Guo, Tao Li, Si-Quan Liu, 2018).

Applications in Organic Synthesis and Catalysis

- Research on the synthesis and crystallographic characterization of light-metal coordination polymers using a derivative of Methyl 4-(methylsulfonyl)benzoate highlights its potential in diversifying the structures of light-metal coordination polymers, with implications for material science and catalysis (Rika Ochi, S. Noro, Y. Hijikata, K. Kubo, Takayoshi Nakamura, 2017).

Environmental and Microbial Applications

- The microbial hydrolysis of methyl aromatic esters by Burkholderia cepacia, which utilizes methyl benzoate as a carbon source, reveals the environmental significance of Methyl 4-(methylsulfonyl)benzoate and its derivatives in biodegradation and soil ecology (G. Philippe, D. Vega, J. Bastide, 2001).

Safety And Hazards

The safety data sheet for a similar compound, Methyl benzenesulfonate, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, or clothing .

Eigenschaften

IUPAC Name |

methyl 4-methylsulfonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4S/c1-13-9(10)7-3-5-8(6-4-7)14(2,11)12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGXKWUWYBKREL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424079 | |

| Record name | methyl 4-methanesulfonylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(methylsulfonyl)benzoate | |

CAS RN |

22821-70-1 | |

| Record name | methyl 4-methanesulfonylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

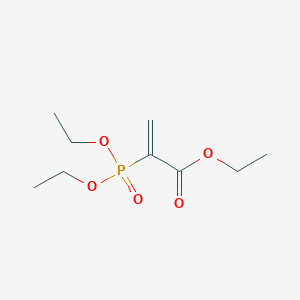

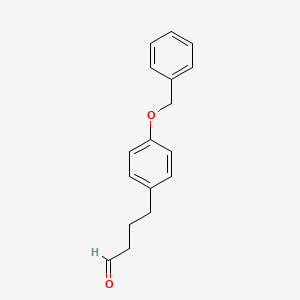

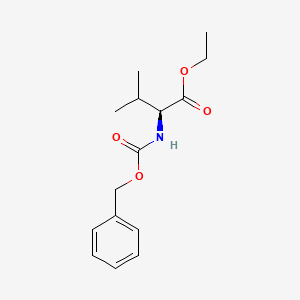

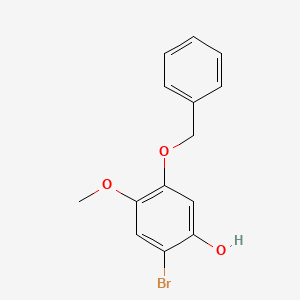

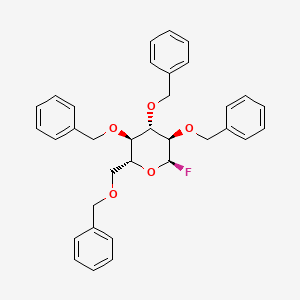

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2R,3R)-2,3,4-trihydroxybutyl]amino]butanoyl]amino]-N-phenylpentanamide](/img/structure/B1352561.png)

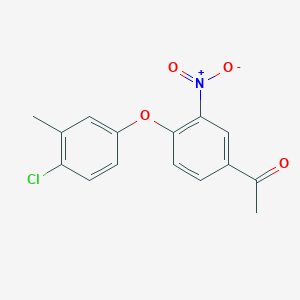

![1-[4-(4-Methylphenoxy)-3-nitrophenyl]ethanone](/img/structure/B1352562.png)